4-[(2,5-Dimethylphenyl)amino]-2-(4-methylbenzyl)-4-oxobutanoic acid
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Overview
Description
3-[(2,5-dimethylphenyl)carbamoyl]-2-[(4-methylphenyl)methyl]propanoic acid is a complex organic compound with a unique structure that includes both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,5-dimethylphenyl)carbamoyl]-2-[(4-methylphenyl)methyl]propanoic acid typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2,5-dimethylphenyl isocyanate with 2-[(4-methylphenyl)methyl]propanoic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the addition of a catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(2,5-dimethylphenyl)carbamoyl]-2-[(4-methylphenyl)methyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of nitro or halogen groups on the aromatic rings.
Scientific Research Applications
3-[(2,5-dimethylphenyl)carbamoyl]-2-[(4-methylphenyl)methyl]propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(2,5-dimethylphenyl)carbamoyl]-2-[(4-methylphenyl)methyl]propanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-[(2,5-dimethylphenyl)carbamoyl]-2-[(4-methylphenyl)methyl]butanoic acid
- 3-[(2,5-dimethylphenyl)carbamoyl]-2-[(4-methylphenyl)methyl]pentanoic acid
Uniqueness
3-[(2,5-dimethylphenyl)carbamoyl]-2-[(4-methylphenyl)methyl]propanoic acid is unique due to its specific combination of aromatic and aliphatic components, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C20H23NO3 |
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Molecular Weight |
325.4 g/mol |
IUPAC Name |
4-(2,5-dimethylanilino)-2-[(4-methylphenyl)methyl]-4-oxobutanoic acid |
InChI |
InChI=1S/C20H23NO3/c1-13-5-8-16(9-6-13)11-17(20(23)24)12-19(22)21-18-10-14(2)4-7-15(18)3/h4-10,17H,11-12H2,1-3H3,(H,21,22)(H,23,24) |
InChI Key |
OGNCYTBJYAERQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CC(CC(=O)NC2=C(C=CC(=C2)C)C)C(=O)O |
Origin of Product |
United States |
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